molecular formula C18H19FN6O2S B6468905 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640967-40-2

6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6468905
CAS No.: 2640967-40-2
M. Wt: 402.4 g/mol
InChI Key: PQVLWARSUNJUJI-UHFFFAOYSA-N
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Description

6-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a fascinating compound that merges complex chemical structures with unique properties. Its multifaceted nature has garnered interest in various scientific fields, ranging from medicinal chemistry to industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine typically involves a series of intricate steps:

  • Formation of Octahydropyrrolo[3,4-c]pyrrol-2-yl Core: : This may involve cyclization reactions under controlled conditions.

  • Fluorobenzenesulfonyl Addition: : Introduced through sulfonylation reactions using fluorobenzenesulfonyl chloride.

  • Attachment of Purine Moiety: : Involves coupling reactions, ensuring the correct positioning of the purine ring.

  • Methylation: : Achieved via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial synthesis may leverage continuous flow reactors to ensure consistent quality and scalability. Optimizing reaction times, temperatures, and solvent use is crucial for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives.

  • Reduction: : Under suitable conditions, it can be reduced, affecting its pharmacokinetic properties.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic ring or the purine moiety.

Common Reagents and Conditions

  • Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reagents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Utilizing halides or sulfonates for electrophilic substitution, and bases for nucleophilic substitution.

Major Products

  • Oxidized analogs

  • Reduced forms with modified biological activity

  • Substituted derivatives that may have enhanced or diminished properties

Scientific Research Applications

Chemistry

Biology

Serves as a molecular probe in biological studies, helping understand cellular processes and mechanisms.

Medicine

Investigated for its potential therapeutic effects, possibly acting as an inhibitor for specific enzymes or receptors.

Industry

Applied in materials science for creating novel materials with unique properties, such as improved thermal stability or specific electronic characteristics.

Mechanism of Action

Molecular Targets

The compound interacts with specific molecular targets, potentially including enzymes, receptors, or nucleic acids, altering their activity and function.

Pathways Involved

In biochemical pathways, it might inhibit or activate particular enzymes, leading to downstream effects that can be therapeutic or indicative of certain biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

  • 6-[5-(2-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Uniqueness

The fluorine atom in 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine imparts unique chemical and biological properties, such as enhanced metabolic stability and specific binding affinities that differentiate it from its chlorinated or methylated counterparts.

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Properties

IUPAC Name

6-[5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-23-11-22-16-17(23)20-10-21-18(16)24-6-12-8-25(9-13(12)7-24)28(26,27)15-5-3-2-4-14(15)19/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLWARSUNJUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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